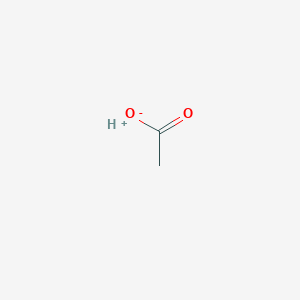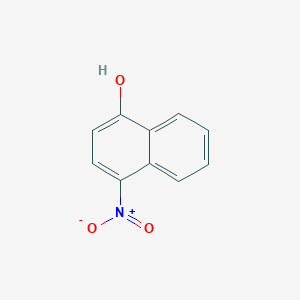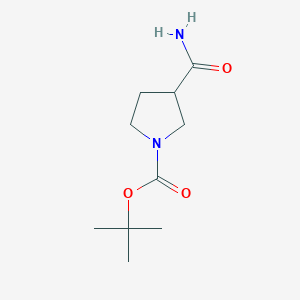
3-Aminocarbonyl-1-Boc-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocarbonyl-1-Boc-pyrrolidine is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various biologically active molecules. The compound features a pyrrolidine core, a common structural motif in natural products and pharmaceuticals, functionalized with an aminocarbonyl group and protected by a tert-butoxycarbonyl (Boc) group.
Synthesis Analysis
The synthesis of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives involves several key strategies. One approach includes the asymmetric deprotonation using BuLi/(-)-sparteine, which allows for the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines with high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996). Another method involves the oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols catalyzed by palladium iodide under a CO-air mixture, producing Boc-protected pyrrole-3-carboxylic esters (Gabriele et al., 2012).
Scientific Research Applications
1. Drug Discovery
- Application Summary: Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes: SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .
2. Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
- Application Summary: Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . This review highlights the most recent advances in the asymmetric synthesis of organocatalysts deriving from or related to proline .
- Methods of Application: The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The review provides a deeper knowledge of organocatalytic reaction mechanisms, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
3. Synthesis of Bifunctional Thiourea-Pyrrolidines
- Application Summary: Bifunctional thiourea-pyrrolidines, derived from the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate and (S)-2-amino-1-N-Boc-pyrrolidine, have been prepared .
- Methods of Application: The catalysts that were able to participate with a single hydrogen bond in the transition state of the addition were synthesized .
- Results or Outcomes: The synthesis of these bifunctional thiourea-pyrrolidines represents an advancement in the field of organic chemistry .
4. Dual Protection of Amines and Amides
- Application Summary: The Boc-group, which is part of the “3-Aminocarbonyl-1-Boc-pyrrolidine” compound, is used for the dual protection of amines and amides .
- Methods of Application: This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection .
- Results or Outcomes: The use of Boc-groups for dual protection has been highlighted as a significant method in organic chemistry .
5. Synthesis of Biologically Active Compounds
- Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes: SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .
6. Asymmetric Functionalization of Aldehydes
- Application Summary: In 2005, Jørgensen and Hayashi independently proposed the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes .
- Methods of Application: This method marked a significant breakthrough in the field of asymmetric organocatalysis .
- Results or Outcomes: A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
Safety And Hazards
“3-Aminocarbonyl-1-Boc-pyrrolidine” is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . If inhaled, the victim should be moved into fresh air . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .
Future Directions
The future directions for “3-Aminocarbonyl-1-Boc-pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .
properties
IUPAC Name |
tert-butyl 3-carbamoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDGOVOBEZPXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404372 |
Source


|
| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocarbonyl-1-Boc-pyrrolidine | |
CAS RN |
122684-34-8 |
Source


|
| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

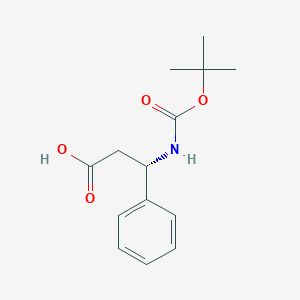
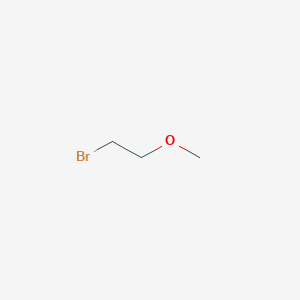
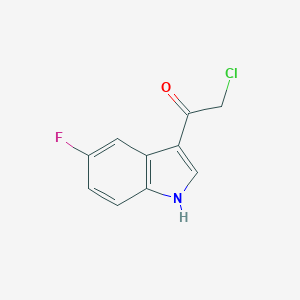



![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

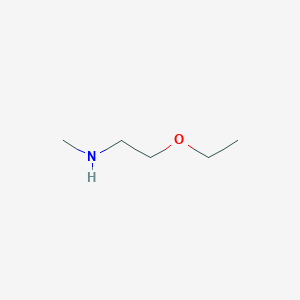
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
